molecular formula C9H8ClF3S B6328763 4-(1,1,2-Trifluoro-2-chloroethylthio)toluene CAS No. 80397-18-8

4-(1,1,2-Trifluoro-2-chloroethylthio)toluene

Cat. No.: B6328763
CAS No.: 80397-18-8
M. Wt: 240.67 g/mol
InChI Key: IBWZJGRIWSCQHS-UHFFFAOYSA-N
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Description

4-(1,1,2-Trifluoro-2-chloroethylthio)toluene is an organic compound characterized by the presence of trifluoromethyl and chloroethylthio groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-Trifluoro-2-chloroethylthio)toluene typically involves the reaction of toluene derivatives with trifluoromethyl and chloroethylthio reagents under controlled conditions. One common method involves the use of trifluoromethylthiolation agents in the presence of a base to introduce the trifluoromethylthio group onto the toluene ring. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-Trifluoro-2-chloroethylthio)toluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The chloroethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(1,1,2-Trifluoro-2-chloroethylthio)toluene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,1,2-Trifluoro-2-chloroethylthio)toluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and chloroethylthio groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2-Trifluoro-2-chloroethylthio)benzene
  • 4-(1,1,2-Trifluoro-2-chloroethylthio)phenol
  • 4-(1,1,2-Trifluoro-2-chloroethylthio)aniline

Uniqueness

4-(1,1,2-Trifluoro-2-chloroethylthio)toluene is unique due to its specific combination of trifluoromethyl and chloroethylthio groups attached to a toluene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWZJGRIWSCQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A hot solution (60° C.) of 248 g (2 moles) of 4-methylthiophenol, 44.8 g of 85% potassium hydroxide, and 280 ml of acetone were placed in an autoclave. An amount of 256 g (2.2 moles) of trifluorochloroethylene was introduced in 1 h under pressure with agitation at 50°-55° C. After 1 h the reaction mixture was poured out in a solution of 1200 ml of water and 80 g (2 moles) of sodium hydroxide. The final product was extracted with ether, the ether solution was dried, and the solvent was evaporated. The residual oil was distilled at 120° C./1 mm.
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three

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